An In-depth Technical Guide to Methyl 4-chloro-2-ethylbut-2-enoate: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to Methyl 4-chloro-2-ethylbut-2-enoate: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-chloro-2-ethylbut-2-enoate is a functionalized α,β-unsaturated ester with significant potential as a versatile building block in organic synthesis. Its trifunctional nature, comprising a reactive allylic chloride, an electron-deficient alkene, and an ester moiety, makes it an attractive intermediate for the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its chemical structure, predicted physicochemical properties, and potential synthetic pathways. Given the limited availability of direct experimental data for this specific molecule, this document leverages data from closely related analogs to provide a robust and scientifically grounded resource for researchers.
Introduction: The Synthetic Potential of Functionalized Butenoates
α,β-Unsaturated esters are pivotal intermediates in organic synthesis, participating in a wide array of chemical transformations. The introduction of additional functional groups, such as an allylic chloride, as seen in the butenoate framework, dramatically expands their synthetic utility. These motifs are precursors to a variety of molecular scaffolds and are of particular interest in the development of novel therapeutic agents. The strategic placement of reactive sites allows for selective and sequential reactions, enabling the efficient construction of diverse chemical libraries for drug discovery programs.
Chemical Structure and Nomenclature
The fundamental step in understanding the reactivity and properties of a molecule is a thorough characterization of its structure.
IUPAC Name and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for the target molecule is Methyl 4-chloro-2-ethylbut-2-enoate .
The structure contains a four-carbon butenoate backbone with a methyl ester at the C1 position, an ethyl group at the C2 position, a double bond between C2 and C3, and a chlorine atom attached to the C4 position. The stereochemistry of the double bond (E/Z isomerism) is a critical aspect of its structure, which will influence its reactivity and biological activity. While not explicitly defined without experimental data, the (E)-isomer is often the thermodynamically more stable configuration.
Diagram 1: Chemical Structure of Methyl 4-chloro-2-ethylbut-2-enoate
Caption: 2D structure of Methyl 4-chloro-2-ethylbut-2-enoate.
Molecular Formula and Weight
Based on its structure, the following molecular details can be derived:
| Property | Value |
| Molecular Formula | C₇H₁₁ClO₂ |
| Molecular Weight | 162.61 g/mol |
| Exact Mass | 162.044757 Da |
Note: These values are calculated based on the chemical formula.
Predicted Physicochemical and Spectroscopic Properties
Physicochemical Properties (Predicted)
| Property | Predicted Value | Basis for Prediction |
| Physical State | Liquid | Analogs with similar molecular weight are liquids at room temperature.[2] |
| Boiling Point | ~180-200 °C at 760 mmHg | Extrapolated from related chlorinated esters. |
| Density | ~1.1 g/cm³ | Based on the density of similar functionalized esters. |
| Solubility | Soluble in common organic solvents | Expected behavior for a moderately polar organic molecule. |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is essential for the structural elucidation and purity assessment of synthesized compounds. The following are predicted spectral characteristics for Methyl 4-chloro-2-ethylbut-2-enoate.
3.2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.1 - 6.4 | Triplet (t) | 1H | =CH (Vinyl H) | The vinyl proton is deshielded by the adjacent ester and the double bond. |
| ~4.2 - 4.4 | Doublet (d) | 2H | -CH₂Cl | Protons on the carbon bearing the chlorine are deshielded. |
| 3.7 - 3.8 | Singlet (s) | 3H | -OCH₃ (Ester) | Typical chemical shift for a methyl ester. |
| 2.2 - 2.4 | Quartet (q) | 2H | -CH₂- (Ethyl) | Methylene protons of the ethyl group adjacent to the double bond. |
| 1.0 - 1.2 | Triplet (t) | 3H | -CH₃ (Ethyl) | Methyl protons of the ethyl group. |
3.2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166 - 168 | C=O (Ester) | Typical chemical shift for an α,β-unsaturated ester carbonyl. |
| ~140 - 145 | =C- (C2) | Quaternary carbon of the double bond, deshielded by the ester and ethyl group. |
| ~125 - 130 | =CH- (C3) | Methine carbon of the double bond. |
| ~51 - 53 | -OCH₃ | Carbon of the methyl ester. |
| ~43 - 46 | -CH₂Cl | Carbon attached to the electronegative chlorine atom. |
| ~22 - 25 | -CH₂- (Ethyl) | Methylene carbon of the ethyl group. |
| ~12 - 14 | -CH₃ (Ethyl) | Methyl carbon of the ethyl group. |
3.2.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |
| ~2950 - 3000 | C-H (Alkyl) | C-H stretching vibrations. |
| ~1715 - 1730 | C=O (Ester) | Strong carbonyl stretching. |
| ~1640 - 1660 | C=C (Alkene) | C=C stretching vibration. |
| ~1100 - 1300 | C-O (Ester) | C-O stretching vibrations. |
| ~650 - 800 | C-Cl (Alkyl Halide) | C-Cl stretching vibration. |
3.2.4. Mass Spectrometry (MS) (Predicted)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern. The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope.
Synthesis and Reactivity
Proposed Synthetic Pathway
A viable approach would be a variation of the Horner-Wadsworth-Emmons reaction.
Diagram 2: Proposed Synthesis of Methyl 4-chloro-2-ethylbut-2-enoate
Caption: Horner-Wadsworth-Emmons approach to the target molecule.
4.1.1. Step-by-Step Protocol (Hypothetical)
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Ylide Formation: To a solution of methyl diethylphosphonoacetate in an anhydrous aprotic solvent (e.g., THF) at 0 °C, a strong base such as sodium hydride (NaH) is added portion-wise to generate the phosphonate ylide.
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Condensation: 1-Chloro-2-butanone is then added dropwise to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).
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Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel to afford the target compound, Methyl 4-chloro-2-ethylbut-2-enoate.
Reactivity Profile
The presence of multiple functional groups dictates the reactivity of Methyl 4-chloro-2-ethylbut-2-enoate.
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Allylic Chloride: This is a good leaving group, making the C4 position susceptible to nucleophilic substitution (Sₙ2 or Sₙ2') reactions. This allows for the introduction of a wide range of functionalities.
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α,β-Unsaturated System: The electron-withdrawing ester group polarizes the double bond, making the C3 position electrophilic and susceptible to conjugate addition (Michael addition) by soft nucleophiles.
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Ester Group: The ester can undergo hydrolysis, amidation, or reduction under appropriate conditions.
Applications in Drug Development and Medicinal Chemistry
Functionalized butenoates are valuable scaffolds in medicinal chemistry due to their ability to act as "molecular chameleons," adapting to various synthetic transformations.
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Scaffold for Heterocycle Synthesis: The reactive sites on Methyl 4-chloro-2-ethylbut-2-enoate can be utilized in cyclization reactions to form a variety of heterocyclic systems, which are prevalent in many drug molecules.
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Covalent Inhibitors: The electrophilic nature of the α,β-unsaturated system and the reactive allylic chloride make this molecule a potential candidate for the design of targeted covalent inhibitors, which can form a stable bond with a specific nucleophilic residue in a protein target.
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Bioisosteric Replacement: The chloro-ethyl-butenoate core can be explored as a bioisostere for other chemical groups in known bioactive molecules to improve pharmacokinetic or pharmacodynamic properties.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for Methyl 4-chloro-2-ethylbut-2-enoate is not available, based on its structural similarity to other chlorinated and α,β-unsaturated esters, the following precautions should be taken:
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Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract.[3]
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Handling: Should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
Methyl 4-chloro-2-ethylbut-2-enoate represents a promising, albeit undercharacterized, chemical entity with significant potential for applications in organic synthesis and drug discovery. This technical guide, by consolidating calculated data and extrapolating from known analogs, provides a foundational resource for researchers interested in exploring its chemistry. Further experimental validation of its properties and reactivity is warranted and will undoubtedly open new avenues for its use as a versatile synthetic intermediate.
References
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PubChem. Ethyl 4-chloro-2-methylbut-2-enoate. National Center for Biotechnology Information. [Link]
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PubChemLite. Methyl 4-chloro-2-methylbut-2-enoate. [Link]
